HuzhangosideB

Description

Overview of Huzhangoside B in Natural Product Chemistry

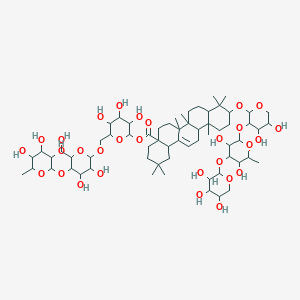

Huzhangoside B is classified as a triterpenoid (B12794562) saponin (B1150181), a type of glycoside characterized by a triterpenoid aglycone linked to one or more sugar moieties researchgate.netmagtechjournal.comglycoscience.ru. This compound has been identified and isolated from various plant species, primarily within the Clematis genus magtechjournal.comglycoscience.rupakbs.orgresearchgate.netresearchgate.netbic.ac.cnrsc.org. Its chemical structure is defined by a molecular formula of C64H104O29 and a molecular weight of approximately 1337.51 chemfaces.com.

The isolation of Huzhangoside B has been a key aspect of phytochemical research, contributing to the understanding of the chemical composition of medicinal plants. It has been identified in species such as Clematis chinensis, Clematis huchouensis, Clematis finetiana, Clematis peterae, Clematis puberula, and Clematis terniflora magtechjournal.comglycoscience.rupakbs.orgresearchgate.netresearchgate.netbic.ac.cnrsc.org. Its presence has also been noted in the roots and rhizomes, as well as the leaves, of certain Clematis species researchgate.netresearchgate.net. Furthermore, Huzhangoside B has been utilized as a chemical marker in taxonomic studies aimed at delineating relationships within the Clematis genus pakbs.org.

Structure

2D Structure

Properties

Molecular Formula |

C64H104O29 |

|---|---|

Molecular Weight |

1337.5 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3 |

InChI Key |

GROQHEZXWUJYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Nomenclature and Structural Classification of Huzhangoside B

Chemical Classification within Natural Products

Huzhangoside B's classification follows a hierarchical structure, detailing its broad and specific chemical relationships.

Huzhangoside B falls under the broad super class of "Lipids and Lipid-like Molecules" naturalproducts.netarxiv.orgnih.govucdavis.edumdpi.comescholarship.orgwikipedia.org. This classification is based on its hydrophobic characteristics and its origin from isoprene (B109036) units, a fundamental building block in lipid biosynthesis mdpi.comescholarship.orgwikipedia.org.

Within the super class of Lipids and Lipid-like Molecules, Huzhangoside B is categorized as a "Prenol Lipid" naturalproducts.netarxiv.orgucdavis.edumdpi.comescholarship.orgwikipedia.org. Prenol lipids are characterized by their derivation from isoprene units, which can be linear, cyclic, or branched, and often incorporate fatty acids, functional groups, and sugars mdpi.comwikipedia.org.

Further refining its classification, Huzhangoside B is identified as a "Terpene Glycoside" naturalproducts.netarxiv.orgucdavis.edunih.govwikipedia.org. This subclass indicates that the molecule is a derivative of terpenes (compounds built from isoprene units) and also contains one or more sugar moieties attached via a glycosidic linkage arxiv.orgnih.govwikipedia.orgresearchgate.netbyjus.com.

Huzhangoside B's direct parent compound class is "Triterpene Saponins" naturalproducts.netwikipedia.orgbidd.groupmedchemexpress.comresearchgate.net. Triterpene saponins (B1172615) are a significant group of natural products characterized by a triterpene aglycone (a non-sugar organic molecule) linked to one or more sugar units wikipedia.org. These compounds are known for their foaming properties and their presence in various plant species wikipedia.org.

In the Natural Product (NP) classification, Huzhangoside B is identified as a "Triterpenoid" naturalproducts.netmedchemexpress.comnih.govresearchgate.netbiocrick.com. Specifically, it belongs to the "Oleanane Triterpenoids" naturalproducts.netmedchemexpress.commdpi.comfrontiersin.orgmdpi.com. Oleanane (B1240867) triterpenoids are a major subclass of pentacyclic triterpenoids, characterized by a specific skeletal structure derived from β-amyrin mdpi.commdpi.com.

Relationship to Other Huzhangosides (e.g., Huzhangoside A, D)

Huzhangoside B is part of a family of related compounds, including Huzhangoside A and Huzhangoside D. These compounds share structural similarities, often differing in the number or type of sugar residues attached to the triterpene aglycone, or in the specific modifications of the aglycone itself.

Huzhangoside D, for instance, shares a similar complex glycosidic structure with Huzhangoside B naturalproducts.netbidd.groupresearchgate.netnaturalproducts.netraybiotech.comchemblink.comambeed.comphcog.compakbs.orgscialert.netresearchgate.net. Studies indicate that Huzhangoside D has a molecular formula of C64H104O30 bidd.groupraybiotech.comchemblink.com, while Huzhangoside B has a formula of C64H104O29 ucdavis.eduparchem.comchemfaces.com. This difference in oxygen atoms suggests a variation in the glycosylation pattern or the presence of a hydroxyl group. Both compounds have been isolated from plants of the Clematis genus researchgate.netpakbs.orgscialert.net.

Huzhangoside A, another related compound, has also been studied, particularly for its biological activities, such as inhibiting pyruvate (B1213749) dehydrogenase kinase (PDHK) activity nih.govresearchgate.netresearchgate.netnih.gov. While the specific structural details of Huzhangoside A's relationship to B and D are not detailed in the provided snippets, their shared nomenclature suggests a common triterpenoid (B12794562) glycoside core structure. The comparison of their chemical structures is crucial for understanding their distinct biological properties and pharmacological actions.

Data Tables

To further illustrate the structural and classification information, the following tables summarize key details about Huzhangoside B and its related compounds.

Table 1: Chemical Classification of Huzhangoside B

| Classification Level | Category Name | Reference |

| Super Class | Lipids and Lipid-like Molecules | naturalproducts.netarxiv.orgnih.govucdavis.edumdpi.comescholarship.orgwikipedia.org |

| Class | Prenol Lipids | naturalproducts.netarxiv.orgucdavis.edumdpi.comescholarship.orgwikipedia.org |

| Subclass | Terpene Glycosides | naturalproducts.netarxiv.orgucdavis.edunih.govwikipedia.org |

| Direct Parent | Triterpene Saponins | naturalproducts.netwikipedia.orgbidd.groupmedchemexpress.comresearchgate.net |

| NP Classification (Primary) | Triterpenoids | naturalproducts.netmedchemexpress.comnih.govresearchgate.netbiocrick.com |

| NP Classification (Specific) | Oleanane Triterpenoids | naturalproducts.netmedchemexpress.commdpi.comfrontiersin.orgmdpi.com |

Table 2: Comparison of Huzhangoside B and Huzhangoside D

| Feature | Huzhangoside B | Huzhangoside D | Reference |

| Molecular Formula | C64H104O29 | C64H104O30 | ucdavis.eduparchem.comchemfaces.com, bidd.groupraybiotech.comchemblink.com |

| CAS Number | 94795-70-7 | 96315-53-6 | parchem.comchemfaces.com, naturalproducts.netbidd.groupresearchgate.netraybiotech.comchemblink.comambeed.comphcog.compakbs.orgscialert.netbiosynth.com |

| General Structure | Triterpenoid Glycoside | Triterpenoid Glycoside | bidd.groupresearchgate.netnih.govnaturalproducts.netphcog.compakbs.orgscialert.netresearchgate.net |

| Primary Source | Clematis species | Clematis species, Polygonum cuspidatum | ucdavis.eduresearchgate.netnaturalproducts.netpakbs.orgscialert.netparchem.comchemfaces.com, biosynth.com |

Table 3: Identified Huzhangosides and Their Presence in Clematis Species

| Huzhangoside | Predominant Presence in Clematis Species | Reference |

| Huzhangoside B | C. chinensis, C. huchouensis, C. finetiana, C. peterae | pakbs.orgscialert.net |

| Huzhangoside D | C. chinensis, C. henryi, C. armandii, C. terniflora | pakbs.orgscialert.net |

List of All Compound Names Mentioned:

Huzhangoside B

Huzhangoside A

Huzhangoside D

Huzhangoside C

Clematichinenoside C

Seiboldianoside A

Clematichinenoside B

Clemochinenoside A

Songaroside B

Clemastanoside A

Clematichinenoside C (isomer)

Soyasaponins

Soyasapogenol A

Soyasapogenol B

Hedragonic acid

Dipterocarpol

Momordin IIc (Quinoside D)

11α,12α-Epoxy-3β,23-dihydroxy-30-norolean-20(29)-en-28

3-Epidehydropachymic acid

Platycoside F

Soyasapogenol C

Obtusalin

Manwuweizic acid

Scillascillone

Ilexgenin A

Methyl Ganoderic acid B

β-Amyrenonol (11-Oxo-β-amyrin)

Hederagenic acid

Celosin L

Rubiarbonol B (Rubianol h)

(3β,7β)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Tumulosic acid

Ginsenoside (GS)

Glycyrrhizin

Oleanolic acid

Glycyrrhetinic acid

Arjunolic acid

Maslinic acid

Esculentoside

Polygalacic acid

Ursolic acid

Corosolic acid

Asiatic acid

Betulinic acid

Betulonic acid

Friedelin

Friedelanol

Melongenaterpene C15-O-beta-D-glucopyranoside

(9Z)-3,7,11,15-tetramethyl-hexadeca-1,6,10-triene-3,5,14,15-tetraol-5-O-beta-D-glucopyranoside

Actinidioionoside A

Byzantionoside B

Citroside A

7Z-roseoside

Matenoside A

Megastigmane

Dihydrophaseic acid 3'-O-beta-D-glucopyranoside

Taraxerol

Clematograveolenoside A

Tomentoside A

Clematoside S

Salicin

Steviol glycosides (Stevioside, Rebaudioside A)

Palytoxin

Nortricyclene

Isoprene

Isovaleric acid

Prenol

Cholesterol

Triglyceride

Phosphatidylcholine

Fatty acids

Steroid hormones

Prostaglandins

Monoglycerides

Diglycerides

Phospholipids

Triacylglycerol (TAG)

Waxes

Sterols

Fat-soluble vitamins (A, D, E, K)

DCA (Dichloroacetate)

AZD7545

JX06

VER-246608

Occurrence and Distribution of Huzhangoside B in Natural Sources

Botanical Origins of Huzhangoside B

Huzhangoside B is primarily found in plants belonging to the Anemone and Clematis genera. These plants have a long history of use in traditional medicine, and phytochemical investigations have revealed the presence of this compound.

Isolation from Anemone rivularis Buch.-Ham.

Huzhangoside B has been successfully isolated from the roots of Anemone rivularis Buch.-Ham. medchemexpress.eu. This species, belonging to the Ranunculaceae family, is a perennial herb found predominantly in the Indian Himalayan region botanyjournals.com. Phytochemical studies on Anemone rivularis have identified several oleanane-type triterpenoid (B12794562) saponins (B1172615), including huzhangosides A, B, C, and D, from its root extracts botanyjournals.comresearchgate.net. The isolation of Huzhangoside B from this source contributes to understanding its natural product profile and potential taxonomic markers within the Anemone genus researchgate.net.

Presence and Quantity in Clematis Species

The distribution of Huzhangoside B extends to numerous species within the genus Clematis. Chromatographic analyses, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, have confirmed its presence across various Clematis taxa researchgate.netresearchgate.net. Studies indicate that Huzhangoside B can be unambiguously identified in all analyzed Clematis species researchgate.net. Furthermore, research has quantified its presence, noting a "high quantity" in several specific species.

Clematis chinensis is a notable source of Huzhangoside B, with the compound consistently reported in high quantities within this species pakbs.orgscialert.netnaturalproducts.net. This species is part of a chemical grouping (Clade I) that shares several saponins, including Huzhangoside B, highlighting its significance in the chemosystematic study of the Clematis genus researchgate.net.

Huzhangoside B has been identified in Clematis huchouensis and is present in high quantities pakbs.orgscialert.netnaturalproducts.net. This species has been recognized for its use as a traditional Chinese herbal medicine, and its saponin (B1150181) profile, including Huzhangoside B, is of interest for quality control and taxonomic studies scialert.net.

Research indicates that Huzhangoside B is present in high quantities in Clematis finetiana pakbs.orgscialert.netnaturalproducts.net. This species is grouped with other Clematis species that share common saponin profiles, including Huzhangoside B, suggesting its utility as a chemotaxonomic marker researchgate.net.

Clematis peterae also exhibits a high quantity of Huzhangoside B pakbs.orgscialert.netnaturalproducts.net. This species is part of a broader classification of Clematis based on saponin distribution, where Huzhangoside B is a common constituent among related taxa researchgate.net.

Table 1: Presence and Quantity of Huzhangoside B in Selected Clematis Species

| Species Name | Presence/Quantity | Source Citation(s) |

| Clematis chinensis | High Quantity | pakbs.org, scialert.net, naturalproducts.net |

| Clematis huchouensis | High Quantity | pakbs.org, scialert.net, naturalproducts.net |

| Clematis finetiana | High Quantity | pakbs.org, scialert.net, naturalproducts.net |

| Clematis peterae | High Quantity | pakbs.org, scialert.net, naturalproducts.net |

Clematis stans

Huzhangoside B has been isolated from both the roots and leaves of Clematis stans researchgate.netscilit.comresearchgate.netresearchgate.net. This species, native to Japan kew.orgballyrobertgardens.comfarmacieisolde.com, is characterized as an herbaceous, bushy perennial ballyrobertgardens.com. The presence of Huzhangoside B in C. stans contributes to the understanding of the chemical profiles of the Clematis genus.

Role in Chemotaxonomic Studies of Clematis Genus

The distribution and quantity of saponins, including Huzhangoside B, have proven to be valuable markers in the chemotaxonomic study of the Clematis genus researchgate.netpakbs.orgscialert.netnih.gov. Research indicates that Huzhangoside B is found in high quantities in species such as Clematis chinensis, Clematis huchouensis, Clematis finetiana, and Clematis peterae pakbs.orgscialert.net. The chemodiversity of saponins has been instrumental in clearly delineating taxa within Clematis at the subgenus, section, and subsection levels, providing insights that align with morphological classifications scialert.netnih.gov. This suggests that the chemical fingerprint of compounds like Huzhangoside B can aid in resolving phylogenetic relationships and taxonomic classifications within this diverse genus.

Identification in Onychium siliculosum

Huzhangoside B was initially identified and isolated from Onychium siliculosum , a fern species belonging to the Pteridaceae family plantiary.comgbif.org. This fern is characterized by its finely dissected fronds and typically grows in a rosette form from a rhizome plantiary.com. The identification of Huzhangoside B in Onychium siliculosum highlights the presence of this compound in plant groups beyond the Clematis genus, broadening its known natural occurrence.

Geographic and Ecological Considerations of Source Plants

Understanding the geographic distribution and ecological preferences of Clematis stans and Onychium siliculosum provides context for the presence and potential variability of Huzhangoside B.

Clematis stans

Geographic Distribution : Clematis stans is native to Japan kew.orgballyrobertgardens.comfarmacieisolde.com and is considered endemic to this region e-kjpt.org.

Ecological Considerations : This species primarily grows in the temperate biome kew.org. It thrives in locations that receive full sun to partial shade, with a preference for at least six hours of direct sunlight daily ballyrobertgardens.complantiary.com. Ecologically, it favors cool, semi-shaded environments with consistent moisture farmacieisolde.com. The preferred soil type is well-draining, fertile, and slightly alkaline to neutral, rich in organic matter, with a pH range of 6.0 to 7.0 plantiary.compicturethisai.com. It is important to avoid heavy clay or waterlogged soils, as these can lead to root rot plantiary.com. Clematis stans is hardy across USDA Zones 4 to 9 plantiary.com and is well-adapted to various temperate climates.

Onychium siliculosum

Geographic Distribution : The native range of Onychium siliculosum extends across Tropical and Subtropical Asia to Northern Australia kew.org. It is also found in parts of Africa and Latin America plantiary.com. More broadly, it is distributed throughout temperate Asia (including China, Japan, and Taiwan), tropical Asia (the Indian subcontinent, Indo-China, and Malesia), Australia, and Pacific Islands threatenedtaxa.org. It has also been documented in Thailand, Laos, and Cambodia rbge.org.uk, and reported in the Nainital hills of India doi.org.

Ecological Considerations : Onychium siliculosum primarily inhabits the subtropical biome kew.org. Ecologically, it is typically found in habitats such as rocky slopes, woodlands, and grasslands plantiary.com. It prefers shaded environments but can tolerate some sunlight and is associated with areas that receive moderate moisture levels, though it can withstand short periods of dryness plantiary.com. The fern thrives in well-drained soils plantiary.complantiary.com and can be found in damp, shady forest understories as well as rocky terrains jabonline.in.

Table 1: Huzhangoside B Presence in Clematis Species

| Plant Species | Part(s) Found | Relative Quantity | References |

| Clematis chinensis | Roots | High | researchgate.netpakbs.orgscialert.net |

| Clematis huchouensis | Roots | High | pakbs.orgscialert.net |

| Clematis finetiana | Roots | High | pakbs.orgscialert.net |

| Clematis peterae | Roots | High | pakbs.orgscialert.net |

| Clematis stans | Roots, Leaves | Present | researchgate.netscilit.comresearchgate.netresearchgate.net |

Table 2: Source Plants of Huzhangoside B

| Plant Species | Type | Native Range | Habitat | Ecological Considerations |

| Clematis stans | Shrub/Perennial | Japan | Temperate biome; full sun to partial shade; cool semi-shaded locations; well-draining, slightly alkaline to neutral soil. | Hardy (USDA Zones 4-9); prefers consistent moisture; avoids waterlogged conditions. |

| Onychium siliculosum | Fern | Tropical & Subtropical Asia to N. Australia; Africa, Latin America | Subtropical biome; rocky slopes, woodlands, grasslands; shaded environments with moderate moisture. | Thrives in well-drained soils; can tolerate short dry periods; found in damp, shady areas and rocky terrains. |

Compound Names Mentioned in the Article:

Huzhangoside B

Huzhangoside D

Clemochinenoside A

Huzhangoside C

Clematichinenoside C

Clematichinenoside B

Clematichinenoside A

Clematernosides A, B, E, F, G, H, I, J, K

Hederasaponin B

Kizutasaponin K

Kizutasaponin K12

Ciwujianoside C

Sieboldianoside B

Isoquercitrin

Rutin

Quercetin 3-O-beta-D-glucuronopyranoside

(+)-lariciresinol 4-O-beta-D-glucopyranoside

(+)-lariciresinol 4'-O-beta-D-glucopyranoside

(+)-pinoresinol 4,4'-O-bis-beta-D-glucopyranoside

Clemastanin A

Clemastanin B

Clemastanoside A, B, C

Clemastanoside D, E, F, G

Isolation and Purification Methodologies for Huzhangoside B

General Principles of Natural Product Isolation

The isolation of a specific natural product like Huzhangoside B is guided by fundamental principles centered on the compound's unique physicochemical properties. Natural product chemistry begins with the separation and purification of a single, pure compound from a multitude of structurally similar ingredients present in the raw plant or animal material. natpro.com.vn The initial step is typically a solid-liquid extraction from the raw material. natpro.com.vn

The general strategy involves a preliminary fractionation of the crude extract using various solvents based on solubility differences. natpro.com.vn This separates the compounds into broad categories, such as hydrophilic (water-soluble) and hydrophobic (organic solvent-soluble) fractions. natpro.com.vn These fractions are then subjected to various chromatographic techniques to further separate the components. natpro.com.vnrsc.org Historically, isolation began with solvent extraction, followed by chromatographic separation. natpro.com.vn The introduction of sophisticated hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) has significantly advanced the efficiency of isolation, detection, and structural analysis. springernature.com

A common approach, known as bioassay-guided isolation, connects the chemical profiles of different fractions with their biological activity, which helps to streamline the discovery of active compounds and reduces the time required for hit discovery. rsc.org

Extraction Techniques from Plant Materials

The journey to pure Huzhangoside B begins with its extraction from the plant matrix, a critical first step. nih.gov The choice of solvent and method is paramount and depends on the compound's polarity and stability. greenskybio.comresearchgate.net

Pre-treatment and Solvent Selection: Before extraction, plant materials are often pre-treated by drying and grinding to increase the surface area, which enhances the efficiency of the extraction process. nih.govresearchgate.net A "defatting" step, using non-polar solvents like n-hexane or petroleum ether, is frequently employed either before or after the main extraction to remove lipids and other lipophilic substances. researchgate.net

For saponins (B1172615) such as Huzhangoside B, polar solvents are typically used. researchgate.net Ethanol and methanol (B129727) are common choices due to their effectiveness in dissolving saponins and their relatively low toxicity. greenskybio.comresearchgate.net Aqueous alcohol solutions are also frequently utilized. researchgate.net Care must be taken during extraction, as some saponins can undergo enzymatic hydrolysis in water or esterification in alcohol, potentially creating artifacts not originally present in the plant. researchgate.net

Common Extraction Methods: Several methods can be employed to extract Huzhangoside B from plant matter.

| Extraction Method | Principle | Advantages | Considerations |

| Maceration | Soaking the plant material in a solvent for an extended period. greenskybio.com | Simple and requires minimal equipment. | Can be time-consuming. greenskybio.com |

| Soxhlet Extraction | Continuously refluxing a solvent through the plant material. greenskybio.com | More efficient and complete extraction than maceration. greenskybio.com | Requires more solvent and energy; prolonged heat can degrade thermolabile compounds. greenskybio.comresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration. greenskybio.comresearchgate.net | Faster and more efficient than traditional methods. researchgate.net | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. rsc.org | Rapid extraction with reduced solvent consumption. | Potential for localized overheating if not controlled properly. |

This table provides an overview of common extraction techniques applicable to natural products like Huzhangoside B.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate Huzhangoside B. rsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of saponins. researchgate.net Preparative HPLC, in particular, is used to separate and collect the pure compound from the enriched fractions obtained through preliminary chromatography. rsc.org

For a compound like Huzhangoside B, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is achieved by gradually changing the solvent composition (a gradient elution), often a mixture of water (sometimes with a modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net As the polarity of the mobile phase decreases, compounds are eluted from the column based on their hydrophobicity, allowing for the separation of closely related saponins. nih.gov

Mass Spectrometry (MS) is an indispensable analytical tool used throughout the purification process. mdpi.com When coupled with HPLC (LC-MS), it allows for the continuous monitoring of the fractions. springernature.com This "hyphenated" technique provides mass information for the compounds as they are separated by the HPLC column, enabling researchers to specifically track the presence and abundance of Huzhangoside B (based on its known molecular weight) in different fractions. nih.gov This helps guide the fractionation process, ensuring that the fractions containing the target compound are collected and processed further. mdpi.comnih.gov MS is also critical in the final stages for confirming the identity and molecular structure of the purified compound. mdpi.com

Before the high-resolution separation by HPLC, preliminary purification steps are necessary to simplify the complex crude extract. rsc.org

Column Chromatography (CC): This is a basic and widely used technique for the initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their affinity for the stationary phase versus the mobile phase. greenskybio.com

Solid Phase Extraction (SPE): SPE is a highly effective cleanup and enrichment technique. rsc.orgnih.gov It is particularly useful for separating saponins from other classes of compounds, such as phenolics, in the extract. nih.gov The crude extract is passed through an SPE cartridge, where Huzhangoside B can be selectively retained while impurities are washed away. The target compound is then eluted with a different solvent, resulting in a more concentrated and cleaner sample for subsequent HPLC analysis. rsc.orgnih.gov

Purity Assessment in Research Contexts

The final step in the isolation process is to assess the purity of the obtained Huzhangoside B. In a research context, high purity is essential for accurate biological testing and structural characterization.

The primary method for determining purity is analytical HPLC. nih.gov A sample of the isolated compound is injected into an HPLC system, and the resulting chromatogram is analyzed. A highly pure compound will ideally show a single, sharp, and symmetrical peak. nih.gov The presence of other peaks would indicate impurities.

Further confirmation of purity and structural integrity is achieved using spectroscopic techniques:

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the compound's identity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the compound's molecular structure, which serves as a definitive confirmation of its identity and purity.

The combination of a single peak in the HPLC chromatogram along with confirmatory data from MS and NMR is the standard for declaring a natural product isolate as pure in a scientific setting.

Structural Elucidation and Academic Characterization of Huzhangoside B

Advanced Spectroscopic Analysis for Structural Determination

Spectroscopic techniques form the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon framework can be assembled.

For Huzhangoside B, ¹H-NMR spectra would reveal the chemical shifts, coupling constants, and multiplicities of all hydrogen atoms. This allows for the identification of the steroidal aglycone protons, including the characteristic signals for methyl groups, olefinic protons, and protons attached to hydroxyl-bearing carbons. Crucially, the anomeric protons of the sugar moieties resonate in a distinct downfield region, and their coupling constants (J-values) provide initial evidence for their anomeric configuration (α or β).

¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon environments. The chemical shifts indicate the type of carbon (methyl, methylene, methine, quaternary, carbonyl), with characteristic signals for the sp² carbons of the double bond in the steroid core and the anomeric carbons of the sugar units.

Interactive Table: Representative ¹³C-NMR Chemical Shifts for Furostanol Saponin (B1150181) Cores and Sugar Moieties. Note: This table represents typical chemical shift ranges for related structures, as specific experimental data for Huzhangoside B is not available in cited literature.

| Atom | Aglycone Core | β-D-glucose (inner) | α-L-rhamnose | β-D-glucose (outer) |

|---|---|---|---|---|

| C-1 | ~37.3 | ~102.5 | ~101.8 | ~104.5 |

| C-2 | ~30.1 | ~83.2 | ~72.1 | ~75.2 |

| C-3 | ~78.1 | ~78.0 | ~72.4 | ~78.3 |

| C-4 | ~39.0 | ~71.6 | ~73.9 | ~71.7 |

| C-5 | ~141.0 | ~78.1 | ~69.8 | ~78.0 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high precision. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides an extremely accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). This allows for the unambiguous determination of the molecular formula. For Huzhangoside B (C₄₅H₇₄O₁₈), the expected monoisotopic mass would be calculated and compared against the experimental value, with a minimal mass error (typically <5 ppm) confirming the formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing sequential loss of the sugar units.

Elucidation of Glycosidic Linkages and Sugar Moieties

Identifying the sugar units and their linkage points is critical for defining a glycoside. For Huzhangoside B, this involves determining the nature of the three sugar units (two glucose, one rhamnose) and how they are connected to each other and to the aglycone.

This is primarily achieved using 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be observed between:

The anomeric proton of the inner glucose and C-3 of the steroidal aglycone, establishing the attachment point of the sugar chain.

The anomeric proton of the rhamnose unit and C-2 of the inner glucose, confirming the rhamnosyl-(1→2)-glucose linkage.

The anomeric proton of the outer glucose and C-26 of the aglycone, establishing the second glycosylation site.

Acid hydrolysis of the parent compound, followed by chromatographic analysis (e.g., GC-MS of derivatized sugars) and comparison with authentic standards, can be used to confirm the identity of the monosaccharides as D-glucose and L-rhamnose.

Stereochemical Assignments

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step. For Huzhangoside B, this includes the relative and absolute configuration of the steroidal core and the configuration of the glycosidic linkages.

Aglycone Stereochemistry : The stereochemistry of the furostanol skeleton, including the orientation of substituents and the fusion of the rings, is determined by analyzing coupling constants in the ¹H-NMR spectrum and through 2D NMR experiments like NOESY or ROESY. These experiments show through-space correlations between protons that are close to each other. For example, a NOESY correlation between a methyl group proton and a methine proton on the ring system can define their relative orientation (e.g., both pointing up, or "β"). The 25(R) configuration is a key stereochemical feature determined from such analyses.

Glycosidic Linkage Configuration : The orientation (α or β) of the glycosidic bonds is determined from the coupling constant of the anomeric proton (H-1) of each sugar. A large coupling constant (typically J ≈ 7-8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to a β-linkage for glucose. A smaller coupling constant (J ≈ 1-3 Hz) typically indicates an α-linkage for sugars like rhamnose.

Computational Modeling for Structural Validation

Computational methods are increasingly used to validate structures proposed from experimental data. Techniques such as Density Functional Theory (DFT) can be used to calculate the NMR chemical shifts for a proposed structure. The calculated shifts are then compared with the experimental values. A high degree of correlation between the predicted and measured data provides strong support for the proposed structure and stereochemistry. Molecular mechanics or molecular dynamics simulations can also be used to explore the low-energy conformations of the molecule, ensuring that the proposed structure is energetically favorable. This is particularly useful for understanding the preferred orientation of the flexible sugar chains relative to the rigid steroid core.

Biosynthesis of Huzhangoside B

General Triterpenoid (B12794562) Biosynthesis Pathway

The synthesis of triterpenoids in plants follows a well-established pathway that originates from simple isoprenoid units. This pathway is central to the production of a vast array of plant secondary metabolites, including sterols and saponins (B1172615).

Precursor Formation: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

The foundational building blocks for all isoprenoids, including triterpenoids, are the five-carbon units: isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP) nih.govoup.comfrontiersin.orgresearchgate.netpnas.org. In plants, these crucial precursors are synthesized through two distinct metabolic routes: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway nih.govoup.comfrontiersin.orgpnas.orgmdpi.comportlandpress.com. The MVA pathway is primarily responsible for the production of precursors for sesquiterpenoids and triterpenoids, while the MEP pathway is dedicated to monoterpenoids, diterpenoids, and tetraterpenoids nih.govfrontiersin.orgpnas.orgmdpi.com. An enzyme known as isopentenyl diphosphate isomerase (IPI) catalyzes the essential interconversion between IPP and DMAPP, ensuring the availability of both isomers for subsequent steps oup.comtandfonline.com.

Squalene (B77637) and 2,3-Oxidosqualene (B107256) Formation

Following the synthesis of IPP and DMAPP, these C5 units are sequentially condensed to form longer-chain isoprenoid precursors. Farnesyl diphosphate (FPP), a C15 precursor, is formed through the condensation of IPP and DMAPP frontiersin.orgresearchgate.netmdpi.com. Subsequently, two molecules of FPP are joined head-to-head by squalene synthase (SS) to produce squalene, a C30 linear isoprenoid nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net. The critical next step involves the epoxidation of squalene by squalene epoxidase (SE), which converts squalene into (S)-2,3-oxidosqualene nih.govfrontiersin.orgmdpi.comresearchgate.netontosight.ainih.gov. This molecule, 2,3-oxidosqualene, serves as the direct and common precursor for both sterols and triterpenoids in plants nih.govfrontiersin.orgresearchgate.netontosight.ainih.govpnas.orgresearchgate.net.

Cyclization Mediated by Oxidosqualene Cyclases (OSCs)

The diversification of triterpenoid skeletons begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs) nih.govfrontiersin.orgresearchgate.netnih.govpnas.orgmdpi.comnih.govpreprints.orgfrontiersin.orgresearchgate.netoup.comoup.com. OSCs are pivotal enzymes that promote the formation of various cyclic triterpene skeletons through a series of complex rearrangements, including protonation, cyclization, and deprotonation steps mdpi.comnih.gov. Plants possess a diverse array of OSCs, which are responsible for generating the more than 100 known triterpenoid skeletons, including oleananes, dammaranes, and lupanes nih.govresearchgate.netfrontiersin.orgresearchgate.net. This cyclization step is often considered the first committed step in triterpenoid biosynthesis and can be rate-limiting researchgate.netnih.govpnas.orgnih.gov. For instance, the cyclization of 2,3-oxidosqualene can lead to the formation of β-amyrin or α-amyrin, common precursors for many triterpenoid saponins researchgate.netnih.govpnas.orgmdpi.comnih.gov.

Post-Cyclization Modifications: Oxidation and Glycosylation

Following the formation of the basic triterpene skeleton by OSCs, these molecules undergo further modifications to yield the final complex structures of triterpenoid saponins. These modifications primarily involve oxidation and glycosylation, carried out by specific enzyme families.

Role of Cytochrome P450 Monooxygenases (P450)

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of enzymes in plants that play a critical role in the oxidative modification of triterpene skeletons nih.govfrontiersin.orgoup.comoup.comfrontiersin.orgnih.gov. These enzymes catalyze regio- and stereo-specific reactions, introducing various functional groups such as hydroxyl (-OH), carbonyl (=O), carboxyl (-COOH), or epoxy moieties onto the triterpene backbone frontiersin.orgfrontiersin.orgnih.gov. These oxidative steps are essential for increasing the structural diversity and functionalization of triterpenoids, leading to the formation of sapogenins, which are the aglycone (non-sugar) parts of saponins nih.govfrontiersin.orgoup.com. Members of the CYP716 family, among others, have been identified as significant contributors to triterpene oxidation frontiersin.orgoup.comoup.comnih.gov.

Glycosylation by UDP-Dependent Glycosyltransferases (UGTs) in Saponin (B1150181) Production

The final stage in the biosynthesis of triterpenoid saponins involves glycosylation, the process of attaching sugar moieties to the sapogenin backbone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) nih.govnih.govfrontiersin.orgresearchgate.netnih.govoup.comoup.com. UGTs utilize activated sugar donors, typically UDP-sugars like UDP-glucose, to transfer sugar residues to specific positions on the triterpene aglycone frontiersin.orgresearchgate.netoup.com. Glycosylation is crucial for enhancing the water solubility, stability, bioavailability, and biological activity of triterpenoid saponins frontiersin.orgresearchgate.netoup.com. The diversity in the number and type of sugar chains attached by UGTs contributes significantly to the vast structural diversity observed among plant saponins.

Compound and Enzyme Glossary

| Name | Type |

| Huzhangoside B | Triterpenoid Glycoside |

| Isopentenyl diphosphate (IPP) | C5 isoprenoid precursor |

| Dimethylallyl diphosphate (DMAPP) | C5 isoprenoid precursor |

| Farnesyl diphosphate (FPP) | C15 isoprenoid precursor |

| Squalene | C30 linear isoprenoid precursor |

| 2,3-Oxidosqualene | C30 epoxidized isoprenoid precursor |

| Sterols | Class of lipids |

| Triterpenes | Class of C30 isoprenoids |

| Triterpenoid Saponins | Glycosylated triterpenes |

| Lanosterol | Sterol precursor |

| Cycloartenol | Plant sterol precursor |

| Lupeol (B1675499) | Triterpene |

| α-amyrin | Triterpene |

| β-amyrin | Triterpene |

| Friedelin | Triterpene |

| Oleanane (B1240867) | Triterpene skeleton |

| Dammarane | Triterpene skeleton |

| Ursane | Triterpene skeleton |

| Protosteryl cation | Intermediate in sterol biosynthesis |

| Dammarenyl cation | Intermediate in triterpenoid biosynthesis |

| Hederagenin | Triterpene aglycone |

| Oleanolic acid | Triterpene aglycone |

| Clematichinenoside C | Triterpenoid glycoside |

| Clematanosides I and J | Triterpenoid glycosides |

| Ginsenosides | Triterpenoid saponins |

| Notoginsenoside R1 | Triterpenoid saponin |

| Ursolic acid | Triterpene aglycone |

| Azadirachtin | Triterpenoid |

| Tirucall-7,24-dien-3β-ol | Triterpene |

| Taraxasterol | Triterpene |

| Germanicol | Triterpene |

| 3β,20-dihydroxylupane | Triterpene |

| Arabidiol | Triterpene |

| Tirucalla-7,24-dien-3beta-ol | Triterpene |

| Marneral | Triterpene |

| Thalianol | Triterpene |

| Camelliol C | Triterpene |

| Baruol | Triterpene |

| Squalene-hopene cyclase (AA-SC) | Oxidosqualene cyclase |

| O. europaea lupeol (OE-LU) | Lupeol synthase |

| Taraxacum officinale lupeol (TO-LU) | Lupeol synthase |

| P. ginseng β-amyrin synthase (AS PG-βAS) | β-amyrin synthase |

| G. glabra β-amyrin synthase (GG-βAS) | β-amyrin synthase |

| P. sativum β-amyrin synthase (PS-βAS) | β-amyrin synthase |

| Ononis spinosa squalene epoxidases (OsSQE1, OsSQE2) | Squalene epoxidases |

| Ononis spinosa oxidosqualene cyclase (OsONS1) | Oxidosqualene cyclase |

| α-Onocerin | Seco-triterpenoid |

| Squalene-2,3;22,23-dioxide (SDO) | Oxidized squalene precursor |

| Huzhangoside A (Hu.A) | Triterpenoid glycoside |

| Pyruvate (B1213749) dehydrogenase (PDH) | Enzyme in cellular respiration |

| Pyruvate dehydrogenase kinase (PDHK) | Enzyme regulating PDH activity |

| Pyruvate dehydrogenase kinase 1 (PDHK1) | Specific PDHK isoform |

| Hexokinase 2 (HK-2) | Enzyme in glycolysis |

| Farnesyl diphosphate synthase (FPPS) | Enzyme |

| Geranyl diphosphate synthase (GPPS) | Enzyme |

| Geranylgeranyl diphosphate synthase (GGPPS) | Enzyme |

| Isopentenyl diphosphate isomerase (IPI) | Enzyme |

| Squalene synthase (SS) | Enzyme |

| Squalene epoxidase (SE) | Enzyme |

| Cycloartenol synthase (CAS) | Oxidosqualene cyclase |

| Lanosterol synthase (LAS) | Oxidosqualene cyclase |

| Lupeol synthase (LUS) | Oxidosqualene cyclase |

| β-amyrin synthase (β-AS) | Oxidosqualene cyclase |

| Friedelin synthase (FS) | Oxidosqualene cyclase |

| Thalianol synthase (THAS) | Oxidosqualene cyclase |

| Marneral synthase (MRN) | Oxidosqualene cyclase |

| Camelliol C synthase (CAMS) | Oxidosqualene cyclase |

| Baruol synthase (BARS) | Oxidosqualene cyclase |

| Dammarenediol II synthase (DDS) | Oxidosqualene cyclase |

| Parkeol synthase (PS) | Oxidosqualene cyclase |

| Cucurbitadienol synthase (CPQ) | Oxidosqualene cyclase |

| Multi-functional oxidosqualene cyclase (MOSC) | Oxidosqualene cyclase |

| Cytochrome P450 monooxygenases (CYPs) | Enzyme superfamily involved in oxidation |

| CYP716A subfamily | CYP family involved in triterpene oxidation |

| CYP88D6 | Specific CYP enzyme |

| CYP716A12 | Specific CYP enzyme |

| CYP716E26 | Specific CYP enzyme |

| CYP716A140v2 | Specific CYP enzyme |

| CYP716A141 | Specific CYP enzyme |

| CYP51, CYP71, CYP72, CYP87, CYP88, CYP93 | CYP families involved in triterpene modification |

| CYP51G, CYP85A, CYP90B-D, CYP710A, CYP724B, CYP734A | CYP families involved in primary metabolism |

| CYP51H, CYP71A,D, CYP72A, CYP81Q, CYP87D, CYP88D,L, CYP93E, CYP705A, CYP708A, CYP716A,C,E,S,U,Y | CYP families involved in specialized triterpene metabolism |

| UDP-dependent glycosyltransferases (UGTs) | Enzyme superfamily involved in glycosylation |

| UGT73C10 | Specific UGT enzyme |

| UGT73C11 | Specific UGT enzyme |

| UGT74AN3 | Specific UGT enzyme |

| UGT1 (GT1 family) | UGT family |

Data Table 1: Key Enzymes in Triterpenoid Biosynthesis

| Enzyme Class/Name | Primary Role in Triterpenoid Biosynthesis |

| Isopentenyl Diphosphate Isomerase (IPI) | Catalyzes the interconversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), essential C5 precursors. oup.comtandfonline.com |

| Squalene Synthase (SS) | Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. nih.govresearchgate.netmdpi.com |

| Squalene Epoxidase (SE) | Catalyzes the epoxidation of squalene to form (S)-2,3-oxidosqualene, the direct precursor for triterpenoid and sterol cyclization. nih.govontosight.ainih.gov |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons (e.g., oleanane, dammarane, lupane), representing the first diversifying step. nih.govfrontiersin.orgresearchgate.netnih.govpnas.orgmdpi.comnih.govpreprints.orgfrontiersin.orgresearchgate.netoup.comoup.com |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze oxidative modifications (hydroxylation, oxidation, etc.) of triterpene skeletons, introducing functional groups and increasing structural diversity. nih.govfrontiersin.orgoup.comoup.comfrontiersin.orgnih.gov |

| UDP-dependent Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to triterpene aglycones (sapogenins), forming triterpenoid saponins and enhancing their properties. nih.govnih.govfrontiersin.orgresearchgate.netnih.govoup.comoup.com |

Data Table 2: Key Intermediates and Products in Triterpenoid Biosynthesis

| Stage | Key Intermediate/Product | Description |

| Precursor Synthesis | Isopentenyl Diphosphate (IPP) | C5 isoprenoid unit; synthesized via MVA and MEP pathways. nih.govoup.compnas.org |

| Dimethylallyl Diphosphate (DMAPP) | C5 isoprenoid unit; allylic isomer of IPP, interconverted by IPI. nih.govoup.compnas.org | |

| Chain Elongation | Farnesyl Diphosphate (FPP) | C15 isoprenoid precursor formed from IPP and DMAPP. researchgate.netmdpi.com |

| Squalene | C30 linear isoprenoid precursor formed from two FPP molecules by SS. nih.govresearchgate.netmdpi.com | |

| 2,3-Oxidosqualene | C30 epoxidized isoprenoid precursor formed by SE from squalene; direct substrate for OSCs. nih.govresearchgate.netontosight.ai | |

| Cyclization | Triterpene Skeletons | Diverse cyclic structures (e.g., oleanane, dammarane, lupane) formed by OSCs from 2,3-oxidosqualene. Common examples include β-amyrin and α-amyrin. researchgate.netnih.govpnas.orgmdpi.comnih.gov |

| Post-Cyclization | Sapogenins | Hydrophobic aglycone (non-sugar) portion of saponins, formed after oxidative modifications of triterpene skeletons by P450s. nih.gov |

| Triterpenoid Saponins | Final products, formed by glycosylation of sapogenins by UGTs, conferring enhanced solubility and bioactivity. nih.govnih.govfrontiersin.orgresearchgate.netnih.govoup.com |

Analytical Method Development and Validation for Huzhangoside B in Research

Quantitative Analysis Techniques in Complex Biological and Botanical Matrices

Analyzing Huzhangoside B in materials such as plant extracts or biological samples presents significant challenges due to matrix effects, where other components can interfere with the analytical signal, leading to inaccurate quantification. To overcome these issues, researchers have developed sophisticated methods primarily centered around liquid chromatography.

High-Performance Liquid Chromatography Coupled with Detection Systems (HPLC-DAD, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of triterpenoid (B12794562) saponins (B1172615) like Huzhangoside B. mdpi.com Its high resolving power is necessary to separate the target analyte from a multitude of other compounds present in crude extracts. The choice of detector coupled with HPLC is critical for both sensitivity and selectivity.

HPLC with Diode Array Detection (HPLC-DAD): This method is widely used for the quality control of botanicals. glycoscience.ru A DAD detector measures the absorbance of the eluent across a range of UV wavelengths simultaneously. While saponins like Huzhangoside B lack a strong chromophore, they can often be detected at low UV wavelengths (around 204-208 nm). scialert.net While less sensitive than mass spectrometry, HPLC-DAD is a robust and cost-effective technique for quantifying major saponins when appropriate reference standards are available.

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with a mass spectrometer is a powerful tool for the unambiguous identification and sensitive quantification of saponins. mdpi.comresearchgate.net Electrospray ionization (ESI) is a common interface used for these analyses, and it is often operated in negative ion mode for saponins, which readily form [M-H]⁻ or [M+HCOO]⁻ ions. nih.gov A study focused on the genus Clematis successfully developed and validated a rapid HPLC-MS method for the simultaneous determination of four triterpenoid saponins, including Huzhangoside B. researchgate.netresearchgate.net This approach provides excellent selectivity, minimizing the risk of co-elution and matrix interference that can affect other detectors.

A typical HPLC-MS method for the analysis of Huzhangoside B and other saponins in Clematis species is detailed in the table below.

| Parameter | Condition |

| Chromatographic Column | Zorbax SB-C18 |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and 0.05% (v/v) aqueous Formic Acid |

| Flow Rate | 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Selective Ion Monitoring (SIM) |

This interactive table summarizes typical conditions for HPLC-MS analysis of Huzhangoside B. researchgate.netresearchgate.net

Advancements in Mass Spectrometry-Based Quantification

Modern mass spectrometry offers significant advantages for the analysis of complex natural products. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in the confident identification of compounds like Huzhangoside B in complex mixtures without relying solely on reference standards. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural characterization. nih.gov By inducing fragmentation of the precursor ion, MS/MS provides data on the aglycone structure and the sequence of sugar moieties in the saponin's glycosidic chains. nih.gov This level of detail is critical for distinguishing between isomeric saponins and confirming the identity of Huzhangoside B in different plant sources. nih.gov For instance, UPLC-Q-TOF-MS/MS has been employed to identify the chemical profiles of herbal formulations containing Huzhangoside B, demonstrating the technique's power in characterizing complex botanical products. d-nb.info

Chromatographic Fingerprinting for Quality Control and Taxonomic Markers

Chromatographic fingerprinting is a comprehensive quality control strategy that evaluates the entire phytochemical profile of a botanical sample rather than focusing on a few active markers. scispace.com The HPLC chromatogram serves as a characteristic "fingerprint" of the sample. For plants containing Huzhangoside B, this technique is invaluable for authentication and quality assessment.

Huzhangoside B, along with other saponins, serves as a key chemical marker in the chemotaxonomy of the genus Clematis. scialert.netpakbs.org Chemotaxonomy uses the chemical constituents of plants to understand their systematic relationships. Studies have shown that the presence and relative abundance of Huzhangoside B can help differentiate between various Clematis species. pakbs.orgresearchgate.net For example, research has demonstrated that Huzhangoside B is found in high quantities in species such as C. chinensis, C. huchouensis, C. finetiana, and C. peterae, providing a basis for their taxonomic classification. scialert.net

The table below shows the relative distribution of Huzhangoside B in selected Clematis species, highlighting its utility as a taxonomic marker.

| Species | Relative Quantity of Huzhangoside B |

| Clematis chinensis | High |

| Clematis huchouensis | High |

| Clematis finetiana | High |

| Clematis peterae | High |

| Clematis heracleifolia | Moderate/Minor |

| Clematis armandii | Moderate/Minor |

This interactive table illustrates the variable quantities of Huzhangoside B across different Clematis species, supporting its use in chemotaxonomy. scialert.net

Methodological Considerations for Trace Analysis

Trace analysis involves the quantification of analytes at very low concentrations. When analyzing Huzhangoside B in biological matrices (e.g., plasma after administration of an herbal extract) or in plant species where it is a minor component, several methodological factors are critical.

The primary consideration is the sensitivity of the analytical method. Mass spectrometry, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, offers the highest sensitivity and is the preferred technique for trace analysis. researchgate.netresearchgate.net Method validation must rigorously establish the limit of detection (LOD) and limit of quantification (LOQ). For a validated HPLC method determining five triterpenoid saponins in Clematis, the LOD and LOQ were reported to be less than 0.152 µg and 0.506 µg, respectively, demonstrating the method's suitability for detecting low levels of these compounds. nih.gov

Furthermore, sample preparation is crucial to minimize matrix effects and concentrate the analyte. Solid-phase extraction (SPE) is a common technique used to clean up complex samples and isolate saponins before LC-MS analysis. Careful selection of the SPE sorbent and elution solvents is necessary to ensure high recovery of Huzhangoside B. The use of an internal standard, preferably a structurally similar compound or a stable isotope-labeled version of the analyte, is also essential to correct for variations in extraction recovery and instrument response, thereby improving the accuracy and precision of trace-level quantification.

Chemical Modifications and Derivatives of Huzhangoside B for Academic Research

Synthetic Approaches for Huzhangoside B Analogues

Currently, there are no published studies detailing the synthetic approaches for creating analogues of Huzhangoside B. The development of synthetic routes would be a critical first step in exploring the structure-activity relationship of this compound. Future research could focus on modifying the core steroidal structure, the sugar moieties, or the linkage between them to generate a library of novel compounds for biological screening.

Derivatization Strategies to Explore Novel Bioactivities and SAR

The exploration of novel bioactivities and the establishment of a Structure-Activity Relationship (SAR) for Huzhangoside B are entirely dependent on the successful synthesis of its derivatives. As no such derivatives have been reported in the scientific literature, there are no existing derivatization strategies or SAR studies to discuss. Future work in this area would involve targeted chemical modifications to probe the importance of various functional groups for any observed biological effects.

Chemoinformatic and Computational Approaches in Derivative Design

The application of chemoinformatic and computational tools in the design of Huzhangoside B derivatives is an area with significant untapped potential. However, without initial experimental data on the compound's biological targets and SAR, any computational modeling would be purely speculative. Once lead compounds are identified through the synthesis and screening of derivatives, computational methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations could be employed to guide the design of more potent and selective analogues.

Future Directions and Research Perspectives on Huzhangoside B

Comprehensive Biological Profiling and Mechanistic Elucidation of Huzhangoside B

Future research should prioritize a thorough investigation into the full spectrum of Huzhangoside B's biological activities. At present, knowledge is sparse, with initial studies indicating moderate inhibitory activity against the enzyme lipoxygenase bohrium.com. However, its broader pharmacological potential remains largely unexplored. A comprehensive biological profiling would be the critical next step.

Systematic screening of Huzhangoside B against a wide array of molecular targets, including enzymes, receptors, and ion channels, is necessary to uncover its primary pharmacological effects. This could reveal potential applications in areas such as inflammation, cancer, or neurodegenerative diseases. Once a significant biological activity is confirmed, subsequent research must focus on elucidating the precise mechanism of action. This involves identifying the direct molecular targets and understanding how Huzhangoside B modulates key signaling pathways within the cell. Techniques such as molecular docking, enzymatic assays, and cellular thermal shift assays (CETSA) would be invaluable in this phase.

Table 1: Reported Biological Activity of Huzhangoside B

| Activity Type | Target | Effect | Source(s) |

|---|---|---|---|

| Enzyme Inhibition | Lipoxygenase | Moderate Inhibition | bohrium.com |

| Antimicrobial | Various | MIC >400 μg/ml | scribd.comepdf.pub |

Exploration of Synergistic Effects with Other Phytocompounds

Huzhangoside B is naturally present in plants alongside a complex mixture of other bioactive compounds researchgate.netresearchgate.netresearchgate.netscribd.comresearchgate.netresearchgate.net. This co-occurrence suggests the potential for synergistic or antagonistic interactions that could modulate its biological effects. Future studies should investigate these interactions to understand how the compound's efficacy might be enhanced when combined with other phytocompounds.

Research could focus on combining Huzhangoside B with other saponins (B1172615), flavonoids, or alkaloids isolated from the same plant sources, such as various species of Clematis. By employing methods like isobologram analysis, researchers can determine whether combinations produce synergistic, additive, or antagonistic effects against specific biological targets. Uncovering synergistic relationships could lead to the development of more potent, multi-component botanical therapies with potentially lower side effects.

Application of Advanced Omics Technologies (Proteomics, Phosphoproteomics, Metabolomics)

To gain a holistic understanding of Huzhangoside B's impact on cellular function, the application of advanced omics technologies is essential. While these techniques have been used to study the general stress responses of plants containing Huzhangoside B, they have not been applied to investigate the specific effects of the isolated compound acs.org.

Proteomics: This can identify global changes in protein expression in cells or tissues treated with Huzhangoside B, revealing the pathways and biological processes it affects.

Phosphoproteomics: As a key mechanism of signal transduction, protein phosphorylation is critical. Phosphoproteomic analysis can uncover how Huzhangoside B impacts cellular signaling networks, such as the mitogen-activated protein kinase (MAPK) pathway acs.org.

Metabolomics: This approach can map the metabolic alterations induced by Huzhangoside B, providing insights into its effects on cellular energy, lipid metabolism, and biosynthetic pathways.

Integrating these omics datasets would provide a comprehensive, systems-level view of the compound's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers of its activity.

Biotechnological Production and Sustainable Sourcing

Huzhangoside B is currently sourced through extraction from plants researchgate.net. Over-reliance on wild harvesting can pose a threat to plant populations and lead to inconsistencies in yield and purity. Therefore, future research should focus on developing sustainable and scalable production methods.

Biotechnological approaches represent a promising alternative. The development of plant cell or tissue cultures from high-yielding species like Clematis could provide a controlled and sustainable source of Huzhangoside B. Further advancements could involve metabolic engineering of microbial hosts, such as yeast or bacteria, to produce the compound through fermentation. This would not only ensure a stable supply but also allow for the optimization of production and purification processes, reducing environmental impact.

Integration into Multi-Targeting Approaches in Disease Research

The complexity of chronic diseases like cancer and neuroinflammation often renders single-target therapies ineffective. Multi-targeting approaches, which simultaneously modulate several key pathological pathways, are gaining prominence. Once the biological activities and molecular targets of Huzhangoside B are better understood, its potential role in such strategies can be explored.

If Huzhangoside B is found to modulate a pathway complementary to that of an existing drug, it could be investigated as part of a combination therapy. Its potential to inhibit inflammatory enzymes like lipoxygenase, for example, could be combined with agents that target other aspects of the inflammatory cascade. Future research should aim to identify these potential multi-target applications, moving from in vitro validation to preclinical disease models to assess the efficacy and safety of such combination strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.